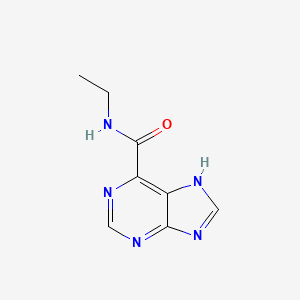

N-Ethyl-9H-purine-6-carboxamide

Description

Contextualization of Purine-Derived Compounds in Chemical Research

Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.orgsciencenotes.orgslideshare.net This core structure is the foundation for a vast array of naturally occurring and synthetic molecules that are central to life and medicine. wikipedia.org In nature, the most prominent purines are adenine (B156593) and guanine (B1146940), the essential building blocks of the nucleic acids DNA and RNA. sciencenotes.orgnumberanalytics.com Beyond their role in genetics, purine (B94841) derivatives are integral to cellular metabolism and signaling. Key molecules like adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), cyclic adenosine monophosphate (cAMP), and coenzyme A all contain a purine core and are vital for energy transfer, signal transduction, and various enzymatic reactions. wikipedia.orgsciencenotes.org

The therapeutic potential of purine-containing compounds has been a subject of extensive investigation, leading to significant advancements in medicinal chemistry. nih.gov The diverse biological activities exhibited by purine derivatives have established them as crucial scaffolds in drug discovery. nih.gov Researchers have successfully developed purine analogs with a wide range of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. nih.gov This success stems from the ability of purine analogs to interact with a multitude of biological targets, often by mimicking endogenous purines and modulating the activity of enzymes and receptors involved in purine metabolism and signaling pathways. numberanalytics.com

Rationale for Investigating N-Ethyl-9H-purine-6-carboxamide

The investigation into this compound and its analogs is driven by the established success of other substituted purines in medicine and chemical biology. The purine scaffold offers a versatile platform for chemical modification, and alterations at various positions of the purine ring can lead to compounds with novel biological activities. Specifically, substitutions at the N9 and C6 positions have been shown to be critical for the biological activity of many purine derivatives.

Research into related 6-substituted purine derivatives has demonstrated their potential as bioactive agents. For instance, a series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides have been synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine catabolism. researchgate.net This highlights the potential of carboxamide-containing purines to modulate enzymatic activity. The ethyl group at the N9 position of this compound is another key feature. N9-substitution has been shown to enhance the antimycobacterial activity in certain purine series. nih.gov The synthesis and evaluation of novel 9-ethyl-9H-purine derivatives have revealed their efficacy in inhibiting the proliferation of various tumor cells. nih.gov

Historical Perspectives on Purine Chemistry Relevant to this compound

The history of purine chemistry dates back to the late 18th and 19th centuries. In 1776, Carl Wilhelm Scheele isolated uric acid from kidney stones, which was the first purine derivative to be discovered. wikipedia.orgbritannica.com This was followed by the isolation of xanthine in 1817. britannica.com The fundamental structure of purine was elucidated by the German chemist Emil Fischer, who coined the term "purine" in 1884 and first synthesized it in 1898 from uric acid. wikipedia.orgsciencenotes.org Fischer's groundbreaking work on purines earned him the Nobel Prize in Chemistry in 1902. sciencenotes.org

The identification of adenine and guanine as components of nucleic acids in 1891 further solidified the biological importance of purines. britannica.com The 20th century saw a surge in research into purine metabolism and the roles of purine derivatives in various biological processes. The "Purine Club," an informal group of Italian scientists, was established in the mid-1980s to foster discussion and collaboration in the field of adenosine research, eventually leading to a series of international "Purines" meetings. nih.gov

The synthesis of purine analogs for therapeutic purposes has a long history. Early work focused on modifying the naturally occurring purines to create antagonists for cancer chemotherapy. This led to the development of important drugs like 6-mercaptopurine. The development of synthetic methodologies, such as the Traube purine synthesis, has been instrumental in creating a wide variety of purine derivatives for biological investigation. sciencenotes.org

Current State of Research on this compound Analogs

Current research continues to explore the therapeutic potential of this compound analogs and other modified purines. A significant area of focus is their application as anticancer agents. Studies have shown that novel 9-ethyl-9H-purine derivatives can inhibit the proliferation of various cancer cell lines, including human cervical cancer, murine osteosarcoma, and human ovarian cancer cells. nih.gov Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the purine ring influence their anti-tumor activity. nih.gov

Furthermore, the broader class of 6-substituted purine derivatives is being investigated for various therapeutic applications. For example, N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides have been identified as potent inhibitors of xanthine oxidase, suggesting their potential for treating conditions like gout. researchgate.net Research into purine analogs also extends to their use as antimycobacterial agents. nih.gov The development of dual inhibitors targeting multiple kinases, such as EGFR and BRAFV600E, using purine and pteridine-based scaffolds, represents a promising strategy in targeted cancer therapy. nih.gov The ongoing synthesis and biological evaluation of novel purine derivatives continue to expand the chemical space and potential applications of this important class of compounds. semanticscholar.org

Interactive Data Table: Research on this compound and its Analogs

| Compound Class | Research Focus | Key Findings |

| 9-ethyl-9H-purine derivatives | Anti-tumor activity | Inhibition of proliferation in cervical, osteosarcoma, and ovarian cancer cells. nih.gov |

| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | Enzyme inhibition | Potent inhibitors of xanthine oxidase. researchgate.net |

| 6-Oxo and 6-Thio Purine Analogs | Antimycobacterial activity | N9-substitution enhances activity against Mycobacterium tuberculosis. nih.gov |

| Purine/Pteridine-based derivatives | Dual kinase inhibition | Promising anti-proliferative activity by targeting EGFR and BRAFV600E. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H9N5O |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

N-ethyl-7H-purine-6-carboxamide |

InChI |

InChI=1S/C8H9N5O/c1-2-9-8(14)6-5-7(12-3-10-5)13-4-11-6/h3-4H,2H2,1H3,(H,9,14)(H,10,11,12,13) |

InChI Key |

YZHDYAMKXYGLHB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C2C(=NC=N1)N=CN2 |

Origin of Product |

United States |

Synthetic Strategies for N Ethyl 9h Purine 6 Carboxamide and Its Derivatives

Retrosynthetic Analysis of N-Ethyl-9H-purine-6-carboxamide

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs it into simpler, more readily available precursors. The most apparent disconnection is at the amide bond (C-N bond) of the carboxamide group. This leads to two primary synthons: a purine-6-carbonyl derivative (such as an acyl chloride or a carboxylic acid) and ethylamine (B1201723).

A further disconnection can be made at the bond between the C6 position of the purine (B94841) ring and the carbonyl carbon. This suggests a precursor such as a 6-substituted purine, which can then be converted to the carboxamide. Common strategies involve starting with a 6-halopurine, like 6-chloropurine (B14466), or a 6-cyanopurine. The cyano group can be hydrolyzed to a carboxylic acid, which is then coupled with ethylamine. Alternatively, a 6-chloropurine can undergo nucleophilic substitution or be subjected to carbonylation followed by amidation.

Finally, the purine core itself can be disconnected. The Traube purine synthesis, for example, would build the purine ring from a substituted pyrimidine (B1678525) precursor, specifically a 4,5-diaminopyrimidine (B145471), which is then cyclized with a one-carbon source (like formic acid or a derivative) to form the imidazole (B134444) portion of the purine ring. youtube.com

Established Synthetic Routes to this compound

Established routes to this compound and its analogues leverage well-known reactions in heterocyclic chemistry, focusing on the assembly of the purine core and the introduction of the necessary functional groups.

The construction and functionalization of the purine ring system are central to the synthesis. There are two main strategies: building the purine core from acyclic or pyrimidine precursors, or modifying a pre-existing purine.

De Novo Synthesis: The de novo synthesis of purines often starts from pyrimidine derivatives. utah.eduwikipedia.org For instance, a 4,5-diaminopyrimidine can be reacted with a formic acid equivalent to construct the fused imidazole ring. youtube.com This approach allows for the introduction of various substituents on the pyrimidine ring prior to the formation of the final purine structure.

Functionalization of Pre-existing Purines: A more common and often more efficient approach is the modification of commercially available purines. 6-Chloropurine is a versatile and widely used starting material. nih.govnih.gov The chlorine atom at the C6 position is a good leaving group, making it susceptible to nucleophilic substitution by a variety of nucleophiles. Another key strategy is the direct C-H functionalization of the purine ring, particularly at the C8 position, using transition metal catalysts like palladium. nih.gov

| Method | Starting Material | Key Reagents | Position(s) Functionalized | Description |

| Traube Synthesis | 4,5-Diaminopyrimidine | Formic Acid, Formamides | C2, C6, C8 (via precursors) | A classic method involving the cyclization of a diaminopyrimidine to form the imidazole ring portion of the purine. youtube.com |

| Nucleophilic Aromatic Substitution | 6-Chloropurine | Amines, Alcohols, Thiols | C6 | The chlorine atom is displaced by a nucleophile, allowing for the introduction of a wide range of substituents. nih.gov |

| Direct C-H Arylation | Purine Nucleosides | Aryl Halides, Pd/Cu catalysts | C8 | A modern method that avoids pre-functionalization by directly creating a C-C bond at the C8 position. nih.gov |

| N-Alkylation | Purine | Alkyl Halides, Cs₂CO₃ or other bases | N7, N9 | Introduction of alkyl groups onto the nitrogen atoms of the purine ring, with regioselectivity often depending on reaction conditions. youtube.comnih.gov |

Introducing the N-ethylcarboxamide group at the C6 position is a critical step. Several methodologies can achieve this transformation, often starting from a 6-substituted purine.

One of the most direct routes involves the palladium-catalyzed aminocarbonylation of 6-chloropurine. This reaction introduces both the carbonyl group and the ethylamine in a single step, using carbon monoxide and ethylamine in the presence of a palladium catalyst.

Alternatively, a two-step process can be employed starting from 6-cyanopurine. The nitrile group can be hydrolyzed under acidic or basic conditions to yield purine-6-carboxylic acid. This carboxylic acid is then activated (e.g., by conversion to an acyl chloride with thionyl chloride or using peptide coupling reagents like DCC or HATU) and subsequently reacted with ethylamine to form the desired amide bond.

A third pathway could involve the oxidation of 6-methylpurine (B14201) to purine-6-carboxylic acid, followed by the amidation step as described above.

| Precursor | Key Transformation | Reagents | Description |

| 6-Chloropurine | Palladium-catalyzed Aminocarbonylation | Pd catalyst, CO, Ethylamine | A one-pot reaction that efficiently forms the C6-carboxamide bond directly from the 6-chloro derivative. |

| 6-Cyanopurine | Hydrolysis then Amidation | 1. H⁺/H₂O or OH⁻/H₂O 2. SOCl₂ or coupling agent, Ethylamine | The nitrile is first converted to a carboxylic acid, which is then coupled with ethylamine to form the amide. rsc.org |

| Purine-6-carboxylic acid | Amide Coupling | Coupling agent (e.g., HATU, DCC), Ethylamine | A standard procedure for forming an amide bond from a carboxylic acid and an amine. |

| 4-Amino-5-imidazolecarboxamide | Ring Cyclization | Formic Acid derivative | While this compound is a known intermediate in purine biosynthesis, it can also serve as a precursor in chemical synthesis, cyclizing to form a purine ring. researchgate.net |

The ethyl group in this compound is part of the amide functionality. Its introduction is intrinsically linked to the formation of the carboxamide bond. The primary and most straightforward method for integrating the ethyl group is through the use of ethylamine as a reactant.

In the final amidation step of a synthetic sequence starting from purine-6-carboxylic acid or its activated form (like an acyl chloride), ethylamine acts as the nucleophile, attacking the carbonyl carbon to form the stable N-ethylcarboxamide moiety. Similarly, in a palladium-catalyzed aminocarbonylation reaction of 6-chloropurine, ethylamine is a key component of the reaction mixture.

While methods exist for the N-ethylation of the purine ring itself (at the N7 or N9 positions), these are distinct from the synthesis of the title compound where the ethyl group is located on the exocyclic amide nitrogen. nih.gov

Novel and Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign, efficient, and sustainable. mdpi.comresearchgate.net These principles can be applied to the synthesis of this compound.

Atom Economy: Synthetic routes with high atom economy are preferred. For example, the direct aminocarbonylation of 6-chloropurine is more atom-economical than a multi-step sequence involving hydrolysis and then coupling.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. researchgate.net The use of palladium catalysts for cross-coupling and carbonylation reactions is a prime example. Research into using more sustainable and less toxic metal catalysts, such as those based on manganese or iron, is an active area. mdpi.com

Safer Solvents and Conditions: Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. nih.gov Reactions can sometimes be performed in water, supercritical CO₂, or ionic liquids. Mechanochemistry, where reactions are induced by mechanical force (grinding) often without any solvent, is another powerful green technique. nih.gov

Energy Efficiency: Microwave-assisted synthesis is a notable green technology that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com This could be applied to steps like the cyclization of the purine ring or the final amidation. A one-pot synthesis, where multiple reaction steps are performed in the same vessel without isolating intermediates, also improves efficiency and reduces waste. nih.gov

Stereoselective Synthesis Considerations for this compound Derivatives

The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, stereochemistry becomes a crucial consideration when synthesizing its derivatives, particularly those with potential pharmacological applications.

Chirality can be introduced into the derivatives in several ways:

Substitution at the Purine Core: If a chiral substituent is attached to the purine ring, for example, at the C2, C6, or C8 positions.

Substitution at the N9 Position: The synthesis of nucleoside analogues, where a chiral sugar or carbocyclic moiety is attached at the N9 position, is a major area where stereocontrol is paramount. nih.gov

Modification of the Carboxamide: If the N-ethyl group is replaced with a chiral amine, for example, (R)- or (S)-1-phenylethylamine.

Substitution on an N-alkyl chain: If an alkyl chain at the N9 position contains a stereocenter.

When synthesizing such chiral derivatives, stereoselective methods must be employed. This can involve using chiral starting materials (from the "chiral pool"), employing chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction, or separating racemic mixtures via chiral chromatography or crystallization. For instance, in the synthesis of N-(purin-6-yl)dipeptides, the stereochemistry of the starting amino acids is preserved throughout the synthetic sequence. nih.gov The synthesis of acyclic nucleoside phosphonates also requires careful control of stereochemistry to achieve the desired biological activity. nih.gov

Scale-Up Methodologies for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges. These include ensuring consistent product quality, maximizing yield, minimizing costs, and adhering to stringent safety and environmental regulations. A common and effective strategy for the large-scale preparation of N-substituted purine derivatives, including the target compound, often commences with the readily available starting material, 6-chloropurine.

A key development in the production of 6-chloropurine, a crucial intermediate, is a method designed for large-scale commercial preparation that involves reacting hypoxanthine (B114508) with phosphorus oxychloride in the presence of an organic base. google.com This process is advantageous as it avoids the time-consuming continuous solvent extraction methods often employed in prior art, making it suitable for industrial applications. google.com

Once 6-chloropurine is obtained, a subsequent nucleophilic substitution reaction with ethylamine can be employed to introduce the N-ethyl group at the 6-position of the purine ring. This step is fundamental in forming the core structure of N-Ethyl-9H-purine. The final step involves the carboxamidation at the 6-position to yield this compound.

For the amide bond formation, which can be challenging with less reactive nitrogen-containing heterocycles, innovative one-pot, scalable reactions have been developed. tohoku.ac.jp These methods can efficiently produce biologically relevant amide compounds without the need for high temperatures or specialized equipment, making them suitable for industrial scale-up. tohoku.ac.jp

Key Considerations for Scale-Up:

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing the formation of byproducts on a large scale.

Solvent Selection: The choice of solvent is critical, impacting reaction rates, product solubility, and ease of purification. For industrial processes, factors like cost, safety, and environmental impact are paramount.

Purification Techniques: The purification of active pharmaceutical ingredients (APIs) is a critical step in ensuring product quality. seppure.com For large-scale production, methods like crystallization, distillation, and preparative chromatography are commonly employed. seppure.compharmtech.com The selection of the appropriate technique depends on the physical and chemical properties of the target compound and impurities. seppure.com The use of modular and single-use systems in bioprocess applications is an emerging trend to enhance flexibility and efficiency. pharmtech.com

Flow Chemistry: The adoption of continuous flow chemistry offers significant advantages for the scale-up of amide synthesis. researchgate.net This technology allows for better control over reaction parameters, improved safety, and can be more easily scaled compared to traditional batch processes. researchgate.net

Illustrative Reaction Parameters for a Scaled-Up Synthesis:

The following table provides a hypothetical set of parameters for the key steps in the large-scale synthesis of this compound, based on general principles of process chemistry for related compounds.

| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| 1. Chlorination | Hypoxanthine, Phosphorus oxychloride | N,N-Dimethylaniline | - | 100-110 | 1 | 4-6 | 85-95 |

| 2. Amination | 6-Chloropurine, Ethylamine | Ethanol (B145695) | - | 70-80 | 1-2 | 3-5 | 80-90 |

| 3. Carboxamidation | N-Ethyl-9H-purine, Carboxamide source | Dichloromethane | Coupling Agent | 20-30 | 1 | 12-24 | 75-85 |

Table 1: Hypothetical Large-Scale Synthesis Parameters for this compound

Purification Strategy for Industrial Production:

The purification of the final product on a large scale would typically involve the following stages:

| Step | Method | Solvent System | Rationale |

| 1. Initial Purification | Crystallization | Ethanol/Water | Removal of major impurities and unreacted starting materials. |

| 2. Secondary Purification | Preparative HPLC | Acetonitrile/Water with TFA | Isolation of the target compound to high purity. |

| 3. Final Polishing | Filtration and Drying | - | Removal of residual solvents and particulates. |

Table 2: Illustrative Purification Strategy for this compound

The development of robust and scalable synthetic methodologies is essential for the successful translation of promising purine derivatives from the laboratory to clinical and commercial applications. By focusing on efficient and cost-effective processes, researchers can ensure a reliable supply of high-quality this compound for further investigation and potential therapeutic use.

Advanced Spectroscopic and Structural Elucidation of N Ethyl 9h Purine 6 Carboxamide

Nuclear Magnetic Resonance (NMR) Characterization of N-Ethyl-9H-purine-6-carboxamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectroscopy would provide definitive information on its chemical environment, connectivity, and the electronic properties of the purine (B94841) and ethyl carboxamide moieties.

While a dedicated, publicly available spectrum for this compound is not readily found in the reviewed literature, the expected chemical shifts and coupling constants can be reliably predicted based on the extensive data available for structurally similar purine derivatives. For instance, studies on various 9-substituted and 6-substituted purines provide a solid foundation for these predictions.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the purine ring, the N-H proton of the purine, the amide N-H proton, and the ethyl group.

Purine Protons (H-2 and H-8): The protons on the purine ring, H-2 and H-8, are anticipated to appear as sharp singlets in the aromatic region of the spectrum, typically between δ 8.0 and 9.0 ppm. The exact chemical shift will be influenced by the electronic effects of the carboxamide group at the C-6 position.

Purine N-H Proton: The N-H proton of the purine ring at the N-9 position is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, but it is typically observed downfield.

Amide N-H Proton: The amide proton (NH) of the ethyl carboxamide group will likely appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. Its chemical shift is also solvent-dependent but is generally found in the range of δ 8.0-9.0 ppm.

Ethyl Group Protons: The ethyl group will give rise to two distinct signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet, resulting from coupling with the three methyl protons, is expected around δ 3.4-3.6 ppm. The methyl triplet, due to coupling with the two methylene protons, will be observed further upfield, typically around δ 1.2-1.4 ppm.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 (Purine) | 8.5 - 8.8 | Singlet | - |

| H-8 (Purine) | 8.2 - 8.5 | Singlet | - |

| NH (Amide) | 8.0 - 9.0 | Triplet | ~5-6 |

| NH (Purine) | >10 (broad) | Singlet | - |

| -CH₂- (Ethyl) | 3.4 - 3.6 | Quartet | ~7 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | ~7 |

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Purine Carbon Atoms: The carbon atoms of the purine ring will resonate in the aromatic region of the spectrum, typically between δ 140 and 160 ppm. The chemical shifts of C-2, C-4, C-5, C-6, and C-8 will be distinguishable based on their electronic environment.

Carboxamide Carbonyl Carbon: The carbonyl carbon of the carboxamide group is expected to appear significantly downfield, generally in the range of δ 165-175 ppm.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will likely be found in the range of δ 35-45 ppm, while the methyl carbon (-CH₃) will be observed at a higher field, around δ 14-16 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxamide) | 165 - 175 |

| C-6 (Purine) | 150 - 155 |

| C-2 (Purine) | 150 - 155 |

| C-4 (Purine) | 145 - 150 |

| C-8 (Purine) | 140 - 145 |

| C-5 (Purine) | 120 - 125 |

| -CH₂- (Ethyl) | 35 - 45 |

| -CH₃ (Ethyl) | 14 - 16 |

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₉N₅O), the high-resolution mass spectrum (HRMS) would provide the exact mass, confirming its molecular formula.

The expected monoisotopic mass of this compound is approximately 191.0807 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 191. In addition to the molecular ion, fragmentation patterns can provide valuable structural information. Common fragmentation pathways for purine derivatives involve the cleavage of the substituent groups. For this compound, characteristic fragments would likely include the loss of the ethyl group, the carboxamide group, or parts of the purine ring itself.

| Ion | Formula | Expected m/z | Description |

| [M]⁺ | C₈H₉N₅O⁺ | 191.08 | Molecular Ion |

| [M - C₂H₅]⁺ | C₆H₄N₄O⁺ | 162.04 | Loss of the ethyl group |

| [M - CONHCH₂CH₃]⁺ | C₅H₄N₄⁺ | 120.04 | Loss of the ethyl carboxamide group |

| [C₅H₄N₄]⁺ | C₅H₄N₄⁺ | 120.04 | Purine cation |

Infrared and Ultraviolet-Visible Spectroscopy of this compound

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds.

N-H Stretching: The N-H stretching vibrations of the purine ring and the amide group are expected to appear in the region of 3100-3400 cm⁻¹. The amide N-H stretch is typically a sharp band, while the purine N-H may be broader.

C-H Stretching: The C-H stretching vibrations of the aromatic purine ring and the aliphatic ethyl group will be observed in the range of 2850-3100 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxamide group is expected in the region of 1650-1680 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the purine ring will give rise to a series of absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H (Amide and Purine) | 3100 - 3400 | Medium to Strong, Broad |

| C-H (Aromatic and Aliphatic) | 2850 - 3100 | Medium to Weak |

| C=O (Amide) | 1650 - 1680 | Strong |

| C=N and C=C (Purine Ring) | 1400 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The purine ring system of this compound is a chromophore that absorbs UV radiation. The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption maxima (λ_max) for the π → π* transitions of the purine ring. The position and intensity of these absorptions can be influenced by the solvent and the substituents on the purine ring. For many purine derivatives, absorption maxima are typically observed in the range of 250-280 nm.

X-ray Crystallography and Solid-State Analysis of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and details of the intermolecular interactions that govern its solid-state packing.

As of the latest literature review, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, based on the crystal structures of related purine derivatives, several key features can be anticipated in the solid state of this compound.

Computational Chemistry and in Silico Modeling of N Ethyl 9h Purine 6 Carboxamide

Quantum Chemical Calculations on N-Ethyl-9H-purine-6-carboxamide

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These calculations, typically employing Density Functional Theory (DFT), can predict molecular geometry, orbital energies, and reactivity patterns with high accuracy. researchgate.netscience.org.ge

The electronic structure of this compound can be thoroughly investigated using DFT methods, such as B3LYP, often combined with a basis set like 6-311++G** to ensure precision. nih.gov Such calculations would begin with a geometry optimization to find the most stable three-dimensional conformation of the molecule. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is indicative of the molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for assessing the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. For purine (B94841) derivatives, HOMO energies have been computed in the range of -7.400 to -4.392 eV, and LUMO energies from -5.341 to -0.889 eV. researchgate.net These calculations also provide optimized bond lengths and angles, offering a precise picture of the molecular geometry. nih.gov

Table 1: Representative Electronic Properties for a Purine Carboxamide Derivative

| Parameter | Description | Typical Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Dipole Moment | Measure of molecular polarity | 3.0 to 5.0 Debye |

| Polarizability | Tendency to form induced dipoles | 15 to 25 ų |

Note: These values are illustrative and based on computational studies of similar purine derivatives. researchgate.net

To further quantify chemical reactivity, various descriptors can be derived from the electronic structure calculations. The molecular electrostatic potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack.

Fukui functions provide a more quantitative measure of site-specific reactivity. komorowski.edu.plfaccts.de These functions identify which atoms in a molecule are most likely to accept or donate electrons. The Fukui function comes in three main forms: f+(r) for nucleophilic attack (electron acceptance), f-(r) for electrophilic attack (electron donation), and f0(r) for radical attack. faccts.de By calculating the condensed Fukui indices for each atom, one can rank the reactivity of different sites within this compound. researchgate.netresearchgate.net For instance, in purine bases, specific nitrogen and carbon atoms show distinct reactivity patterns based on these indices, which is crucial for understanding potential metabolic transformations or covalent interactions. komorowski.edu.pl

Table 2: Illustrative Condensed Fukui Function Indices for Selected Atoms

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) |

|---|---|---|

| N1 | 0.08 | 0.05 |

| C2 | 0.04 | 0.09 |

| N3 | 0.09 | 0.06 |

| C6 | 0.12 | 0.03 |

| N7 | 0.10 | 0.07 |

| N9 | 0.06 | 0.05 |

Note: This table presents hypothetical Fukui indices based on general reactivity patterns of purine rings to illustrate the concept. komorowski.edu.plresearchgate.net

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that static quantum calculations cannot. nih.gov By simulating the motion of atoms and their interactions, MD can reveal the conformational flexibility and behavior of this compound in different environments. nih.gov

A key application of MD simulations is to explore the conformational landscape of a molecule. For this compound, this would involve analyzing the rotation around its single bonds, particularly the bond connecting the ethyl group to the carboxamide nitrogen and the bond between the purine ring and the carboxamide carbon. The simulation trajectory can be analyzed to identify the most stable and frequently occurring conformations (rotamers). This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a binding site. acs.org Techniques like Principal Component Analysis (PCA) can be applied to the trajectory to identify the dominant modes of motion and conformational changes. researchgate.net

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent like water. nih.gov By explicitly including solvent molecules in the simulation box, it is possible to analyze the formation and dynamics of hydrogen bonds between the solute and solvent. For this compound, the purine ring nitrogens, the amide oxygen, and the amide N-H group are all potential sites for hydrogen bonding with water. The stability and lifetime of these interactions, as well as the structure of the surrounding water shell (solvation shell), can be quantified. nih.gov These studies are essential for understanding the molecule's solubility and how it behaves in an aqueous biological environment. researchgate.net

Molecular Docking and Ligand-Protein Interaction Predictions for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target. tpcj.org This method is central to structure-based drug design, helping to identify potential biological targets and understand the molecular basis of ligand binding. mdpi.com

Docking simulations for this compound would involve placing the molecule into the binding site of a selected protein and using a scoring function to estimate the binding affinity. The results would reveal the most likely binding pose and the specific interactions that stabilize the complex. harvard.edu Studies on similar purine derivatives have shown that binding is typically driven by a combination of hydrogen bonds and hydrophobic interactions. nih.govacs.org For example, the purine ring can form hydrogen bonds with backbone or side-chain residues of the protein, while the ethyl group might fit into a hydrophobic pocket. mdpi.comharvard.edu

The output of a docking study typically includes a docking score, which is a numerical value representing the predicted binding affinity (e.g., in kcal/mol), and a detailed view of the ligand-protein interactions. tpcj.org

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Description | Result |

|---|---|---|

| Protein Target | Example: Epidermal Growth Factor Receptor (EGFR) | EGFR (PDB ID: 1M17) |

| Docking Score | Predicted binding affinity | -7.5 kcal/mol |

| Key Hydrogen Bonds | Specific H-bond interactions | Amide N-H with Met769 backbone; N1 of purine with Gln767 side-chain |

| Hydrophobic Interactions | Key non-polar interactions | Ethyl group with Val702, Ala719; Purine ring with Leu820 |

| RMSD | Root-mean-square deviation from a reference ligand pose | 1.5 Å |

Note: This table is illustrative, based on typical docking results for purine-based inhibitors against kinase targets. mdpi.comresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the chemical structure of compounds with their biological activities. nih.gov This approach is instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. nih.govresearchgate.net For purine derivatives, including analogs of this compound, QSAR studies have been pivotal in elucidating the structural requirements for various biological activities, particularly in the realm of anticancer research. nih.govmdpi.comresearchgate.net

QSAR models are developed by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activities. researchgate.nettandfonline.com These descriptors can be categorized into several types, including two-dimensional (2D) descriptors that consider the entire molecular structure in two dimensions, and three-dimensional (3D) descriptors that account for the spatial arrangement of atoms. nih.gov

Detailed Research Findings

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of research on analogous substituted purine derivatives provides significant insights into the structural features driving their biological, particularly anti-tumor, activities. These studies on closely related purine analogs offer a strong basis for understanding the potential structure-activity relationships of this compound.

A significant body of research has centered on 2,6,9-trisubstituted purine derivatives, which are structurally analogous to this compound. In one such study, 3D-QSAR models were developed to analyze the structural requirements for the cytotoxic activity of these compounds against various cancer cell lines. nih.govnih.gov The findings from these models revealed that steric properties had a more substantial influence on cytotoxicity than electronic properties, with a contribution of 70% and 30%, respectively. nih.govnih.govresearchgate.net This suggests that the size and shape of the substituents on the purine ring are critical determinants of their anticancer effects. Specifically, the presence of an arylpiperazinyl system at the C-6 position of the purine ring was found to be advantageous for cytotoxic activity, whereas bulky substituents at the C-2 position were detrimental. nih.govresearchgate.net

Further illustrating the importance of substitution patterns, another study on 9-ethyl-9H-purine derivatives highlighted the role of specific functional groups in their anti-tumor efficacy. nih.gov Structure-activity relationship (SAR) analyses indicated that the introduction of a trifluoromethoxy or trifluoromethyl group was crucial for significant activity against cervical cancer cells. nih.gov In contrast, an isopropoxy group was found to be influential in inhibiting the proliferation of osteosarcoma and ovarian cancer cells. nih.gov

In the context of inhibiting specific molecular targets, 2D-QSAR studies have been conducted on substituted purine analogs as inhibitors of c-Src tyrosine kinase, a protein implicated in cancer progression. researchgate.nettandfonline.com A highly predictive QSAR model was developed, demonstrating a strong correlation between the chemical structures and their inhibitory activities. researchgate.nettandfonline.com The statistical robustness of this model was confirmed by a good predictive correlation coefficient (r²) of 0.8319, a significant cross-validated correlation coefficient (q²) of 0.7550, and an r² for the external test set (pred_r²) of 0.7983. researchgate.nettandfonline.com The key descriptors in this model included the SsCH3E-index, H-Donor Count, and T_2_Cl_3, with a negative correlation observed for the SsOHcount. researchgate.net

Similarly, 3D-QSAR modeling, specifically using the Comparative Molecular Similarity Indices Analysis (CoMSIA) approach, was employed to investigate 9H-purine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy. researchgate.net This study resulted in a statistically significant 3D-QSAR model that established a relationship between the three-dimensional structure of the molecules and their antiproliferative activity. researchgate.net The model incorporated electronic, hydrogen bond donor, and hydrogen bond acceptor parameters to rationalize the design of new, more potent inhibitors. researchgate.net

The collective findings from these QSAR studies on purine analogs provide a valuable framework for predicting the biological activity of this compound and for guiding the design of novel derivatives with enhanced therapeutic potential. The consistent emphasis on the nature and position of substituents on the purine core underscores the importance of fine-tuning these structural elements to achieve desired biological outcomes.

Data Tables

The following tables summarize the key findings from QSAR studies on purine analogs, providing insights into the statistical validation and the structure-activity relationships that are likely relevant for this compound.

| QSAR Model Type | Target/Activity | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External Validation) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | c-Src Tyrosine Kinase Inhibition | 0.8319 | 0.7550 | 0.7983 | researchgate.nettandfonline.com |

| 3D-QSAR (CoMFA) | Anticancer Cytotoxicity | Not explicitly stated | Not explicitly stated | Not explicitly stated | nih.govnih.govresearchgate.net |

| 3D-QSAR (CoMSIA) | EGFR Inhibition | Statistically satisfactory | Statistically satisfactory | Good predictive ability | researchgate.net |

| Structural Feature | Effect on Biological Activity | Target/Cell Line | Reference |

|---|---|---|---|

| Arylpiperazinyl group at C-6 | Beneficial for cytotoxicity | Cancer cell lines | nih.govresearchgate.net |

| Bulky substituents at C-2 | Unfavorable for cytotoxicity | Cancer cell lines | nih.govresearchgate.net |

| Trifluoromethoxy group | Significant activity | Cervical cancer cells | nih.gov |

| Trifluoromethyl group | Significant activity | Cervical cancer cells | nih.gov |

| Isopropoxy group | Inhibits proliferation | Osteosarcoma and ovarian cancer cells | nih.gov |

| SsCH3E-index, H-Donor Count, T_2_Cl_3 | Positive correlation with inhibition | c-Src Tyrosine Kinase | researchgate.net |

| SsOHcount | Negative correlation with inhibition | c-Src Tyrosine Kinase | researchgate.net |

Structure Activity Relationship Sar Studies of N Ethyl 9h Purine 6 Carboxamide Analogs

Design Principles for N-Ethyl-9H-purine-6-carboxamide Derivative Libraries

The design of derivative libraries for this compound is guided by established principles of medicinal chemistry, aiming to systematically explore the chemical space around the core scaffold. A primary strategy involves the creation of a focused library of analogs through parallel synthesis, allowing for the rapid generation of a diverse set of compounds for biological screening.

Key design principles include:

Systematic Modification: Derivatives are designed to probe the importance of different regions of the molecule. This includes substitutions at various positions of the purine (B94841) ring, alterations of the N-ethyl group, and diversification of the carboxamide functionality.

Privileged Structure-Based Design: The purine scaffold is a well-known "privileged structure" in medicinal chemistry, as it is a key component in a wide range of biologically active compounds, including kinase inhibitors. nih.gov Design strategies often leverage this by creating libraries of purine derivatives to target specific enzymes or receptors.

Lead-Oriented Synthesis: For lead discovery, derivative libraries are often designed with properties such as low molecular weight and a high fraction of sp3-hybridized carbons to ensure good lead-like characteristics. researchgate.net

A typical approach for library design would involve the synthesis of a common intermediate, such as a 6-carboxy-purine derivative, which can then be reacted with a variety of amines to generate a library of N-substituted carboxamides.

Impact of Purine Core Modifications on Activity Profiles

The purine core is a critical determinant of the biological activity of this compound analogs. Modifications to this heterocyclic system can significantly impact their interaction with biological targets.

Substitution at the N9 Position: Modifications at the N9 position of the purine ring can influence the compound's solubility and cytotoxic activity. For instance, the introduction of a 2-hydroxyethoxymethyl fragment at the N9 position has been shown to maintain cytotoxic activity, suggesting that this position can be modified to improve physicochemical properties without compromising biological function. nih.gov

Substitution at Other Positions: The biological activity of purine derivatives can be modulated by substitutions at other positions of the purine ring. For example, in the context of cyclin-dependent kinase 9 (CDK9) inhibitors, different substitution patterns on the purine core have been systematically explored to establish structure-activity relationships (SAR). nih.gov

The following table summarizes the impact of purine core modifications on the activity of related purine derivatives:

| Modification | Position | Effect on Activity | Reference |

| 2-hydroxyethoxymethyl | N9 | Maintained cytotoxic activity | nih.gov |

| Various substituents | Multiple | Modulated CDK9 inhibitory activity | nih.gov |

Influence of Carboxamide Substitutions on Molecular Recognition

The carboxamide group at the 6-position of the purine ring plays a pivotal role in molecular recognition, primarily through its ability to form hydrogen bonds with target proteins.

Nature of the Amine Substituent: The nature of the substituent on the carboxamide nitrogen can significantly influence binding affinity and selectivity. The ethyl group in this compound likely occupies a specific hydrophobic pocket in its target protein. Varying the size and nature of this alkyl group can probe the dimensions of this pocket.

Introduction of Aromatic and Heterocyclic Moieties: In related N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives, the introduction of aryl substituents at the 5-position of the oxazole (B20620) ring was found to increase the inhibitory efficiency against xanthine (B1682287) oxidase. researchgate.net This suggests that extending the carboxamide substituent to include additional ring systems can lead to enhanced biological activity. The most active of these compounds demonstrated a competitive type of inhibition. researchgate.net

The table below illustrates the effect of carboxamide substitutions on the activity of related purine carboxamide derivatives:

| Substituent | Effect on Activity | Target | Reference |

| 5-Aryl-1,2-oxazole | Increased inhibitory efficiency | Xanthine Oxidase | researchgate.net |

Role of N-Ethyl Moiety in this compound Interactions

The N-ethyl group of this compound is likely to be involved in crucial hydrophobic interactions within the binding site of its biological target.

While direct studies on the role of the N-ethyl group in this compound are not available, SAR studies on related compounds with N-alkyl substituents can provide valuable insights. For instance, in a series of N-ethyl substituted cathinones, the N-ethyl group was found to be important for potent inhibition of dopamine (B1211576) uptake. nih.gov

Bioisosteric Replacements in this compound Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. researchgate.net This involves replacing a functional group with another group that has similar biological properties. researchgate.net

Carboxamide Bioisosteres: The carboxamide group can be replaced by a variety of bioisosteres to improve properties such as metabolic stability or membrane permeability. Common bioisosteres for the amide bond include tetrazoles, oxadiazoles, and triazoles. The 5-substituted 1H-tetrazole is a frequently used bioisostere for a carboxylic acid functionality. openaccessjournals.com

Purine Ring Bioisosteres: The purine ring itself can be replaced by other heterocyclic systems, a strategy known as scaffold hopping. researchgate.net This can lead to the discovery of novel chemical series with improved properties. Potential bioisosteres for the purine ring include deazapurines, pyrazolopyrimidines, and other related bicyclic heterocycles.

The application of bioisosteric replacements can lead to the generation of novel analogs with potentially improved therapeutic profiles. openaccessjournals.com

No Publicly Available Research Found on the Molecular Mechanisms of this compound

Despite a comprehensive search of available scientific literature, no specific research data was found detailing the molecular mechanisms of action for the chemical compound this compound. Therefore, the generation of an article based on the provided outline is not possible at this time.

The requested article structure focused on several key areas of molecular pharmacology, including target identification, interactions with purinergic receptors (both P1 and P2), and enzyme modulation. Extensive searches were conducted to locate studies that have investigated this compound in these contexts.

While a significant body of research exists for the broader class of purine analogs and their interactions with various biological targets, this specific compound does not appear to have been the subject of published scientific inquiry. For instance, studies on other 6-substituted purine derivatives have shown activity as enzyme inhibitors, such as N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides which have been identified as inhibitors of xanthine oxidase. Similarly, research into 9-ethyl-9H-purine derivatives has explored their potential as anti-tumor agents. However, these findings are on structurally distinct molecules and cannot be extrapolated to this compound.

The field of purinergic signaling is well-established, with a wealth of information on the roles of P1 and P2 receptors in health and disease. These receptors are crucial for a variety of physiological processes and are the targets of many therapeutic agents. However, no literature could be found that specifically documents the agonist or antagonist activities, or any modulatory effects, of this compound on these receptors.

Likewise, while the principles of enzyme inhibition and allosteric regulation by small molecules are fundamental to pharmacology, and many purine analogs are known to be enzyme modulators, there is no available data on the inhibition kinetics or potential allosteric regulatory effects of this compound on any specific enzyme.

Molecular Mechanisms of N Ethyl 9h Purine 6 Carboxamide Action

N-Ethyl-9H-purine-6-carboxamide's Role in Receptor-Ligand Binding Dynamics

There is currently no available research data specifically investigating the receptor-ligand binding dynamics of this compound. Studies detailing its binding affinity, receptor selectivity, or competitive binding assays are absent from the scientific literature. Without such studies, it is not possible to identify the specific receptors or other biomolecules with which this compound may interact.

Signaling Pathway Perturbations Induced by this compound

In the absence of receptor-ligand binding data, the specific signaling pathway perturbations induced by this compound cannot be determined. Research into how this compound may alter intracellular signaling cascades, such as those involving protein kinases, second messengers, or gene expression, has not been published. Therefore, a detailed account of its effects on cellular signaling is not possible at this time.

Scientific Inquiry into this compound Reveals Data Scarcity

A comprehensive review of available scientific literature reveals a significant lack of specific research on the cellular and biochemical properties of the chemical compound this compound. Despite targeted searches for data concerning its cellular uptake, effects on gene and protein pathways, and metabolic impact, no dedicated studies providing detailed findings on this particular molecule could be identified.

The investigation sought to populate a detailed article structured around the cellular and biochemical investigations of this compound. However, the search for empirical data yielded no specific results for the following outlined sections:

Cellular and Biochemical Investigations of N Ethyl 9h Purine 6 Carboxamide

Metabolomic Profiling in Response to N-Ethyl-9H-purine-6-carboxamide Exposure:No metabolomic studies were found that analyze the global metabolic changes in cells or organisms exposed to this compound.

While general information exists for the broader class of purine (B94841) derivatives, and some studies touch upon the biological activities of 9-ethyl-9H-purine derivatives in contexts like anti-tumor research, this information is not specific to this compound. Extrapolating findings from related but distinct molecules would not meet the required standard of scientific accuracy for an article focused solely on the specified compound.

The absence of dedicated research on this compound means that no data tables or detailed research findings, as requested, can be generated at this time. The scientific community has yet to publish in-depth cellular and biochemical investigations on this specific chemical entity.

Medicinal Chemistry and Drug Design Principles Applied to N Ethyl 9h Purine 6 Carboxamide

Ligand-Based Drug Design Strategies for N-Ethyl-9H-purine-6-carboxamide Analogs

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, LBDD strategies focus on the analysis of structure-activity relationships (SAR) and pharmacophore modeling to guide the design of new analogs.

A key LBDD approach involves the systematic modification of the this compound scaffold to identify key structural features responsible for its biological activity. By synthesizing and testing a series of analogs with variations at the ethylamide group, the purine (B94841) ring, and the N9 position, a pharmacophore model can be constructed. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for optimal interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful LBDD tool. By correlating the physicochemical properties of this compound analogs with their biological activities, predictive models can be developed. These models can then be used to virtually screen new, un-synthesized compounds, prioritizing those with the highest predicted potency. For instance, a 3D-QSAR study on a series of purine derivatives revealed that steric properties at specific positions of the purine ring were more influential on cytotoxicity than electronic properties, accounting for approximately 70% of the activity contribution. nih.gov

Table 1: Hypothetical Pharmacophore Model for this compound Analogs

| Feature | Description | Importance |

| Hydrogen Bond Donor | The N-H of the ethylamide group. | High |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the carboxamide. | High |

| Hydrogen Bond Acceptor | N1 and N3 atoms of the purine ring. | Moderate |

| Aromatic Ring | The purine ring system. | High |

| Hydrophobic Pocket | The ethyl group of the carboxamide. | Moderate |

Structure-Based Drug Design Leveraging this compound Scaffolds

When the 3D structure of the molecular target is available, structure-based drug design (SBDD) becomes the strategy of choice. This approach utilizes computational docking and molecular modeling to visualize and predict how this compound and its analogs bind to the active site of a target protein.

The purine scaffold of this compound is a known "privileged" structure, capable of interacting with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. nih.gov For example, the 2-amine-9H-purine scaffold has been identified as a template for developing potent ligands for the bromodomain of human BRD9. nih.gov Structural studies revealed that the purine ring can act as a scaffold to position key interacting moieties within the binding pocket. nih.gov

In a hypothetical SBDD campaign targeting a specific kinase, the this compound scaffold could be docked into the ATP-binding site. The ethylamide group could be oriented towards a hydrophobic pocket, while the purine ring forms hydrogen bonds with the hinge region of the kinase. This initial binding model would then guide the design of new analogs with improved complementarity to the active site, potentially by introducing substituents on the purine ring to interact with specific amino acid residues.

Optimization of this compound for Specific Molecular Targets

The versatility of the this compound scaffold allows for its optimization against a variety of molecular targets. A notable example is the development of selective agonists for the A2B adenosine (B11128) receptor (A2BAR). Researchers have synthesized derivatives of 1-deoxy-1-[6-[((hetero)arylcarbonyl)hydrazino]-9H-purin-9-yl]-N-ethyl-beta-D-ribofuranuronamide, which share the N-ethylcarboxamide moiety, and found them to be potent and selective hA2B AR agonists. nih.gov

The optimization process often involves establishing a clear structure-activity relationship (SAR). For instance, in a series of 9H-purine derivatives designed as CDK9 inhibitors, systematic modifications led to the discovery of compounds with enhanced selectivity for CDK9 over other kinases. nih.gov

Table 2: Research Findings on this compound Analogs for A2B Adenosine Receptor

| Compound | Modification from Parent Scaffold | Target | Activity (EC50) |

| Analog 1 | Substitution at the 6-position with a ((hetero)arylcarbonyl)hydrazino group and a 2-chloro substituent on the purine ring. nih.gov | hA2B Adenosine Receptor | Nanomolar range nih.gov |

| Analog 2 | Introduction of a ribofuranuronamide moiety at the N9 position. nih.gov | hA2B Adenosine Receptor | Potent Agonist nih.gov |

Fragment-Based Drug Discovery with this compound Fragments

Fragment-based drug discovery (FBDD) is a powerful approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govresearchgate.netfrontiersin.org These fragments are then grown or linked together to create more potent, drug-like molecules. The this compound structure can be deconstructed into smaller fragments for use in FBDD campaigns.

The purine ring itself is a common fragment used in FBDD. For example, fragment screening against N5-CAIR mutase (PurE), an enzyme in the purine biosynthesis pathway, identified purine-based fragments as potential starting points for novel antibacterial agents. nih.gov Similarly, the ethylcarboxamide moiety could be screened as a separate fragment to identify interactions in different sub-pockets of a target's active site.

Once a purine-based fragment and a carboxamide-based fragment are identified to bind in adjacent pockets, they can be linked together to generate a more potent lead compound, effectively reconstructing a molecule similar to this compound but optimized for the specific target.

Covalent and Non-Covalent Modifiers Derived from this compound

The this compound scaffold can be modified to create both covalent and non-covalent inhibitors. Non-covalent inhibitors bind to their targets through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The majority of drug design efforts focus on this type of interaction.

Covalent inhibitors, on the other hand, form a permanent chemical bond with their target, leading to irreversible inhibition. This can be achieved by incorporating a reactive "warhead" into the this compound structure. For example, a Michael acceptor, an epoxide, or a fluoromethyl ketone could be attached to the purine ring. When the molecule binds to the target, this reactive group can form a covalent bond with a nearby nucleophilic amino acid residue, such as cysteine or serine.

The design of covalent inhibitors requires careful consideration to ensure selectivity and minimize off-target reactivity. A study on carboxylesterase Notum inhibitors demonstrated a successful switch from a covalent to a potent non-covalent inhibitor by modifying the chemical template, highlighting the feasibility of exploring both binding modes within a single scaffold. nih.gov

Advanced Research Methodologies in N Ethyl 9h Purine 6 Carboxamide Studies

High-Throughput Screening for N-Ethyl-9H-purine-6-carboxamide Target Interactions

High-throughput screening (HTS) represents a critical methodology for rapidly assessing the interaction of this compound with a vast array of biological targets. This approach would involve the use of automated robotic systems to test the compound against extensive libraries of proteins, enzymes, or cellular models to identify potential biological targets. The process typically relies on assays that produce a measurable signal, such as fluorescence, luminescence, or absorbance, upon the binding or modulation of a target by the compound.

In a hypothetical HTS campaign for this compound, various assay formats could be employed. For instance, biochemical assays could measure the compound's ability to inhibit or activate a specific enzyme. Cell-based assays, on the other hand, could assess its effects on cellular pathways, gene expression, or cell viability. The data generated from these screens would allow for the identification of "hits"—instances where this compound demonstrates a significant biological effect.

Application of Chemoproteomics in Identifying this compound Binding Partners

Chemoproteomics serves as a powerful tool for the unbiased identification of the protein binding partners of this compound within a complex biological system. A common strategy involves affinity-based methods where the compound is immobilized on a solid support, such as a bead, to "pull-down" its interacting proteins from a cell lysate. These captured proteins are then identified using mass spectrometry.

Another advanced chemoproteomic technique that could be applied is thermal proteome profiling (TPP). This method assesses the change in the thermal stability of proteins upon ligand binding. If this compound binds to a protein, it would typically increase that protein's melting point, a change that can be detected on a proteome-wide scale. This approach provides a snapshot of the compound's direct engagement with its targets in a cellular context.

Biophysical Techniques for Studying this compound-Biomolecule Interactions

A suite of biophysical techniques would be essential for characterizing the direct interaction between this compound and its putative biomolecular targets, confirming hits from initial screens and elucidating the binding mechanism. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are fundamental in this regard.

SPR would allow for the real-time measurement of the binding kinetics and affinity of the interaction between this compound and a target protein immobilized on a sensor chip. ITC could provide a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

| Technique | Information Provided |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Binding affinity (KD) |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information of the complex, Identification of the binding site |

| X-ray Crystallography | High-resolution 3D structure of the compound-biomolecule complex |

Microfluidics and this compound Synthesis/Screening

Microfluidic technologies, or "lab-on-a-chip" systems, offer a platform for the miniaturized and high-throughput synthesis and screening of compounds like this compound. These systems allow for precise control over reaction conditions in nanoliter to microliter volumes, which can accelerate the optimization of synthetic routes and reduce reagent consumption.

In the context of screening, microfluidic devices can be designed to perform rapid assays on small sample volumes. For example, a microfluidic chip could be configured to mix this compound with a target enzyme and a substrate, with detection occurring downstream on the same chip. This integration of synthesis and screening can significantly shorten the discovery and development timeline.

Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate drug discovery and could be leveraged in the study of this compound. ML models could be trained on large datasets of chemical structures and biological activities to predict the potential targets and off-targets of the compound. This predictive power can help prioritize experimental validation and guide lead optimization.

Future Directions and Unanswered Questions in N Ethyl 9h Purine 6 Carboxamide Research

Exploration of Undiscovered Biological Activities of N-Ethyl-9H-purine-6-carboxamide

The purine (B94841) scaffold is a well-established pharmacophore present in many clinically used anticancer agents. mdpi.com Research has demonstrated that derivatives of 9H-purine can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.gov Specifically, 9-ethyl-9H-purine derivatives have been synthesized and have shown efficacy in inhibiting the proliferation of various tumor cells, including cervical cancer, osteosarcoma, and ovarian cancer cell lines. nih.gov

Given this context, a primary future direction is to systematically screen this compound against a wide panel of cancer cell lines to uncover any cytotoxic or anti-proliferative effects. Furthermore, the structural similarities to known kinase inhibitors suggest that this compound could be tested for activity against a broad range of kinases. Beyond cancer, purine derivatives have shown diverse bioactivities, including as xanthine (B1682287) oxidase inhibitors, which are relevant in the treatment of gout. researchgate.net Therefore, investigating the inhibitory potential of this compound against enzymes like xanthine oxidase could reveal novel therapeutic applications.

Table 1: Potential Biological Activities for Investigation

| Potential Activity | Rationale based on Purine Analogs | Relevant Research Areas |

| Anticancer | 9-ethyl-9H-purine derivatives show anti-tumor activity. nih.gov | Oncology, Cell Biology |

| Kinase Inhibition | 9H-purine is a core structure for CDK9 inhibitors. nih.gov | Signal Transduction, Drug Discovery |

| Xanthine Oxidase Inhibition | N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides are potent inhibitors. researchgate.net | Metabolic Disorders, Rheumatology |

| Bromodomain Ligand | The 2-amine-9H-purine scaffold is a template for BRD9 bromodomain ligands. semanticscholar.org | Epigenetics, Chemical Biology |

Development of Advanced this compound-Based Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. Assuming this compound demonstrates a specific biological activity, the next logical step would be to develop advanced probes based on its structure. This could involve synthesizing derivatives with photoaffinity labels or biotin (B1667282) tags to facilitate target identification and pull-down assays.

Furthermore, fluorescently labeling this compound could enable researchers to visualize its subcellular localization and interaction with its biological targets in real-time using advanced microscopy techniques. The development of such probes would be instrumental in elucidating the mechanism of action of this compound.

Integration of this compound Research with Systems Biology

Systems biology approaches, which integrate genomics, proteomics, and transcriptomics data, can provide a holistic understanding of a compound's effects on a biological system. Should this compound exhibit significant biological activity, a systems-level analysis would be a powerful future direction.

For instance, treating cells with the compound and subsequently performing RNA sequencing (RNA-seq) could reveal global changes in gene expression, offering clues about the pathways being modulated. ucsd.edu This transcriptomic data, combined with proteomic analyses, could help to build a comprehensive picture of the compound's cellular impact and identify potential biomarkers for its activity.

Addressing Research Gaps in this compound Target Specificity

A critical aspect of drug development is ensuring target specificity to minimize off-target effects. A significant research gap for this compound is the identification of its specific molecular target(s). While the purine scaffold is known to interact with a variety of proteins, the precise targets of this particular derivative are unknown.

Future research should focus on target deconvolution studies. Techniques such as affinity chromatography using immobilized this compound, or computational approaches like molecular docking, could be employed to identify and validate its binding partners. Understanding the target specificity will be crucial for its potential development as a therapeutic agent. Research into other purine derivatives has highlighted the importance of specific substitutions in determining target selectivity, such as the development of selective CDK2 inhibitors. nih.gov

Potential for this compound as a Platform for Novel Chemical Entities

The this compound structure can serve as a versatile scaffold for the synthesis of new chemical entities with potentially improved potency and selectivity. nih.gov The purine ring system allows for modifications at various positions, which can be explored through medicinal chemistry campaigns.

For example, structure-activity relationship (SAR) studies could be conducted by systematically modifying the ethyl group and the carboxamide moiety to understand how these changes affect biological activity. nih.gov The purine core itself can be further functionalized. This approach has been successful in the discovery and development of purine-scaffold Hsp90 inhibitors. nih.gov The knowledge gained from such studies could lead to the design of a new generation of purine-based compounds with optimized therapeutic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.